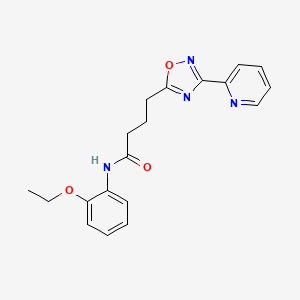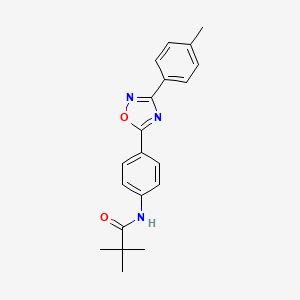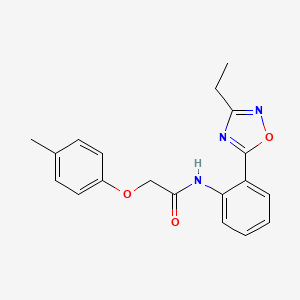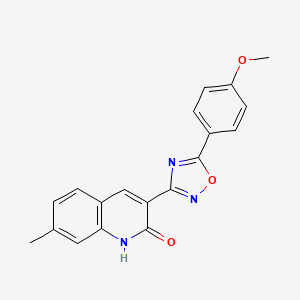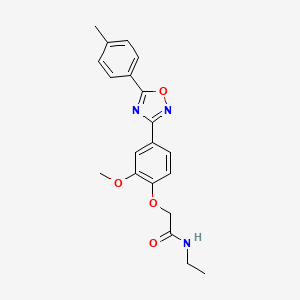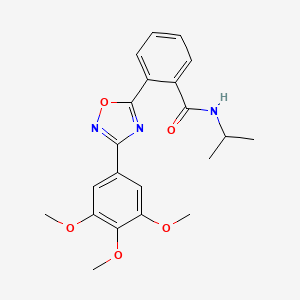
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as EX527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) enzyme that plays a crucial role in regulating various cellular processes. EX527 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide selectively inhibits SIRT1, which is a key regulator of cellular processes such as DNA repair, cell cycle progression, and metabolism. SIRT1 deacetylates various substrates, including histones, transcription factors, and metabolic enzymes, to regulate gene expression and cellular metabolism. This compound inhibits SIRT1 by binding to its catalytic domain, which prevents the deacetylation of its substrates, leading to altered gene expression and cellular metabolism (5).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different scientific research fields. In cancer research, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to cell death (6). In diabetes research, this compound has been shown to improve glucose homeostasis and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and metabolism (7). In neurodegenerative disorder research, this compound has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress, which are key contributors to neurodegeneration (8).
Advantages and Limitations for Lab Experiments
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has several advantages and limitations for lab experiments. Its selectivity for SIRT1 makes it a useful tool for studying the role of SIRT1 in various cellular processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological effects of SIRT1 inhibition in vivo. Additionally, the potential off-target effects of this compound should be carefully considered when interpreting its results.
Future Directions
There are several future directions for N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide research. In cancer research, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor effects and to identify potential combination therapies that can enhance its efficacy. In diabetes research, more studies are needed to determine its long-term safety and efficacy in human clinical trials. In neurodegenerative disorder research, further studies are needed to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
This compound is a potent and selective inhibitor of SIRT1 that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for studying the role of SIRT1 in various cellular processes. However, its potency and selectivity can also be a limitation, and its potential off-target effects should be carefully considered when interpreting its results. Further research is needed to fully elucidate its therapeutic potential in various diseases.
Synthesis Methods
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is synthesized by a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with N-ethyl-N-(hydroxymethyl)amine to produce N-ethyl-N-(3-methylbenzoyl)hydroxylamine. The resulting compound is then reacted with 2-hydroxy-3-quinolinecarboxaldehyde to obtain this compound (this compound) (1).
Scientific Research Applications
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied in various scientific research fields, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer (2). In diabetes research, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes (3). In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (4).
properties
IUPAC Name |
N-ethyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(20(24)16-9-6-7-14(2)11-16)13-17-12-15-8-4-5-10-18(15)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICNAMMBSOLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

